N-cyclohexyl-4-phenylbutanamide

Description

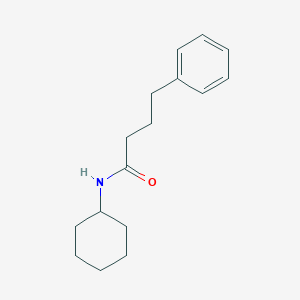

Structure

2D Structure

3D Structure

Properties

CAS No. |

64353-78-2 |

|---|---|

Molecular Formula |

C16H23NO |

Molecular Weight |

245.36 g/mol |

IUPAC Name |

N-cyclohexyl-4-phenylbutanamide |

InChI |

InChI=1S/C16H23NO/c18-16(17-15-11-5-2-6-12-15)13-7-10-14-8-3-1-4-9-14/h1,3-4,8-9,15H,2,5-7,10-13H2,(H,17,18) |

InChI Key |

NWKPABISVRIQLP-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)NC(=O)CCCC2=CC=CC=C2 |

Canonical SMILES |

C1CCC(CC1)NC(=O)CCCC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for N Cyclohexyl 4 Phenylbutanamide

Established Amide Bond Formation Strategies

Conventional methods for creating the amide linkage in N-cyclohexyl-4-phenylbutanamide rely on well-established, robust chemical reactions that have been the foundation of organic synthesis for decades.

Nucleophilic acyl substitution is a fundamental class of reactions for forming amide bonds. masterorganicchemistry.com This pathway involves the reaction of a nucleophile (cyclohexylamine) with a 4-phenylbutanoic acid derivative where the hydroxyl group of the carboxylic acid has been replaced by a good leaving group. youtube.com The general mechanism is a two-step addition-elimination process. The nucleophilic amine attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequently, this intermediate collapses, expelling the leaving group and forming the stable amide C-N bond. masterorganicchemistry.comlibretexts.org

The most common implementation of this strategy is the Schotten-Baumann reaction, which typically uses an acyl chloride as the activated carboxylic acid derivative. For the synthesis of this compound, this would involve the reaction of 4-phenylbutanoyl chloride with cyclohexylamine (B46788), often in the presence of a base like pyridine (B92270) or aqueous sodium hydroxide (B78521) to neutralize the HCl byproduct.

Table 1: Reactants and Conditions for Nucleophilic Acyl Substitution

| Reactant 1 | Reactant 2 | Common Conditions | Byproduct |

|---|---|---|---|

| 4-Phenylbutanoyl chloride | Cyclohexylamine | Aprotic solvent (e.g., DCM, THF), often with a non-nucleophilic base (e.g., triethylamine, pyridine) at 0°C to room temperature. | Triethylammonium chloride |

| 4-Phenylbutanoic anhydride | Cyclohexylamine | Heating in a suitable solvent. | 4-Phenylbutanoic acid |

The reactivity of the carboxylic acid derivative is paramount, with acyl chlorides being highly reactive due to the excellent leaving group ability of the chloride ion. youtube.com Acid anhydrides can also be used, but the reaction is less atom-economical as one equivalent of the carboxylic acid is lost as the leaving group.

Directly reacting a carboxylic acid with an amine to form an amide is difficult as it results in a non-productive acid-base reaction, forming a stable ammonium (B1175870) carboxylate salt. To overcome this, coupling reagents are employed to activate the carboxylic acid in situ, facilitating the nucleophilic attack by the amine. This method avoids the need to pre-form a reactive species like an acyl chloride.

For the synthesis of this compound, 4-phenylbutanoic acid is mixed with cyclohexylamine in the presence of a coupling agent. Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are common choices. The coupling agent reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by cyclohexylamine to yield the desired amide and a urea (B33335) byproduct.

Table 2: Common Coupling Reagents for Amide Synthesis

| Coupling Reagent | Additive (Optional) | Typical Solvent | Key Feature |

|---|---|---|---|

| DCC (Dicyclohexylcarbodiimide) | HOBt, DMAP | DCM, DMF | Forms insoluble dicyclohexylurea (DCU) byproduct, which can be removed by filtration. |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt, HOAt | DCM, DMF | Forms a water-soluble urea byproduct, facilitating easier workup. |

| HATU, HBTU, TBTU | DIPEA | DMF, NMP | Phosphonium/aminium-based reagents; known for high efficiency and fast reaction times. |

Advanced and Emerging Synthetic Approaches

Modern synthetic chemistry seeks to improve upon traditional methods by enhancing efficiency, reducing waste, and enabling novel reaction pathways.

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. nih.govsemanticscholar.org While a classic Passerini reaction produces an α-acyloxy amide and would not directly yield this compound, variations and post-MCR transformations can be envisioned. wikipedia.orgorganic-chemistry.orgnih.gov For instance, a Passerini-type reaction could be conceptually designed, although it is not a standard route to this specific type of simple amide. nih.govresearchgate.net

Ketene-based strategies offer another potential pathway. 4-Phenylbutanoic acid could be converted into a ketene (B1206846) derivative, which could then react with cyclohexylamine. However, this is a less common approach for the synthesis of a simple amide like this compound compared to standard coupling methods.

Recent advances have introduced powerful metal-catalyzed methods for amide bond formation. Palladium-catalyzed aminocarbonylation, for example, can construct amides from aryl or alkenyl halides, carbon monoxide, and an amine. researchgate.net

More revolutionary is the direct C-H functionalization or amidation of unactivated alkanes. nih.gov Conceptually, a copper-catalyzed C-H amidation could potentially form this compound by directly coupling a benzamide (B126) derivative with cyclohexane (B81311), though selectivity can be a challenge. escholarship.org A hypothetical C-H functionalization route might involve the palladium-catalyzed coupling of a phenylbutane derivative with a source of the cyclohexylamide group, representing a highly advanced and atom-economical, albeit challenging, synthetic strategy. nih.gov These methods often operate under mild conditions and represent the cutting edge of synthetic efficiency. dntb.gov.ua

Mechanistic Studies of this compound Formation

The mechanism of amide bond formation is well-understood for established methods.

Nucleophilic Acyl Substitution: As mentioned, the reaction proceeds via a tetrahedral intermediate. masterorganicchemistry.com The rate-determining step is typically the initial nucleophilic attack on the carbonyl carbon. The stability of the leaving group is crucial; better leaving groups (like Cl⁻) lead to more reactive acylating agents and faster reactions. libretexts.org

Coupling Reactions: The mechanism involves the activation of the carboxylic acid's carbonyl group. With carbodiimides like DCC, the carboxylic acid adds across one of the C=N double bonds to form the O-acylisourea intermediate. This intermediate is highly electrophilic at the carbonyl carbon. The amine then attacks this carbon, forming a new tetrahedral intermediate. This intermediate collapses to give the amide product and the urea byproduct. The reaction is driven by the formation of the very stable urea.

Metal-Catalyzed Reactions: The mechanisms of metal-catalyzed amidations are more complex and varied. For instance, in copper-catalyzed C-H amidation of an alkane like cyclohexane, a proposed mechanism involves the generation of a highly reactive copper-nitrene species. escholarship.org This species can then undergo insertion into a C-H bond of cyclohexane or proceed through a hydrogen atom abstraction followed by radical recombination to form the new C-N bond. escholarship.org

Advanced Spectroscopic Characterization and Structural Elucidation of N Cyclohexyl 4 Phenylbutanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

High-Resolution ¹H NMR Analysis

While specific experimental ¹H NMR data for N-cyclohexyl-4-phenylbutanamide is not available in the surveyed literature, the expected proton signals can be predicted based on its molecular structure. The spectrum would feature distinct signals for the protons of the phenyl ring, the butanamide chain, and the cyclohexyl group. Aromatic protons would appear in the downfield region (typically δ 7.0-7.5 ppm). The methylene (B1212753) protons of the butanamide chain would show characteristic multiplets, and the protons of the cyclohexyl ring would be observed in the upfield region. The N-H proton of the amide group would likely appear as a broad singlet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Similarly, a ¹³C NMR spectrum would be expected to show distinct signals for each unique carbon atom in this compound. The carbonyl carbon of the amide would be the most downfield signal (around δ 170 ppm). The aromatic carbons of the phenyl group would resonate in the δ 125-145 ppm range. The carbons of the cyclohexyl ring and the butanamide chain would appear at higher field strengths. For instance, in related N-cyclohexyl benzamide (B126) structures, cyclohexyl carbons are typically observed in the δ 25-50 ppm range.

Advanced Two-Dimensional (2D) NMR Techniques for Structural Connectivity and Stereochemical Assignments

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable for unambiguously assigning the proton and carbon signals and confirming the structural connectivity of this compound.

COSY experiments would reveal proton-proton coupling networks, helping to establish the connectivity within the phenyl, butanamide, and cyclohexyl fragments.

HSQC would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC experiments would show correlations between protons and carbons over two to three bonds, providing crucial information to connect the different structural fragments (e.g., linking the butanamide chain to the phenyl and cyclohexyl rings).

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including FT-IR and Raman, provide information about the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be expected to display characteristic absorption bands for its functional groups. A strong absorption band for the C=O stretching of the amide group (Amide I band) would be anticipated around 1630-1680 cm⁻¹. The N-H stretching vibration would appear as a sharp to broad band in the region of 3200-3400 cm⁻¹. The N-H bending vibration (Amide II band) would likely be observed around 1510-1570 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic parts of the molecule would be seen just below and above 3000 cm⁻¹.

Raman Spectroscopy

Raman spectroscopy would provide complementary information to FT-IR. The aromatic ring stretching vibrations of the phenyl group would be expected to produce strong signals in the Raman spectrum. The C=O stretching vibration would also be Raman active. Raman spectroscopy is often particularly useful for observing symmetric vibrations and C-C backbone stretching, which can be weak in the IR spectrum.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental analytical technique used to measure the mass-to-charge ratio of ions. For this compound, this technique provides crucial information for confirming its molecular weight and can offer insights into its structure through analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) further refines this by providing highly accurate mass measurements, which allows for the determination of the elemental composition of the molecule and its fragments. europa.euuni-saarland.de

When subjected to mass spectrometric analysis, this compound is expected to produce a molecular ion peak ([M]+•) corresponding to its molecular weight. The fragmentation of this molecular ion is influenced by the ionization technique employed, such as electron ionization (EI). The analysis of these fragments helps in the structural elucidation of the molecule.

While specific experimental mass spectral data for this compound is not widely available in public databases, the fragmentation pattern can be predicted based on the known fragmentation of similar amide-containing compounds. Key fragmentation pathways would likely involve cleavage of the amide bond, as well as fragmentation within the cyclohexyl and phenylbutyl moieties.

For instance, a common fragmentation pattern for amides is the α-cleavage to the carbonyl group and McLafferty rearrangement. The high-resolution capabilities of techniques like time-of-flight (TOF) or Orbitrap mass analyzers would enable the determination of the precise elemental composition for each fragment, significantly increasing the confidence in the proposed structure. europa.euhilarispublisher.com

Table 1: Predicted Mass Spectrometry Data for this compound

| Analysis Type | Predicted Information | Significance |

|---|---|---|

| Low-Resolution MS (LRMS) | Molecular Ion Peak (m/z) | Confirms molecular weight. |

| Major Fragment Ions | Provides initial structural information based on common fragmentation pathways of amides. | |

| High-Resolution MS (HRMS) | Exact Mass of Molecular Ion | Determines the elemental formula with high accuracy (typically < 5 ppm error). chromatographyonline.com |

It is important to note that the actual fragmentation will depend on the specific conditions of the mass spectrometry experiment.

X-ray Diffraction (XRD) for Crystalline Solid-State Structure Determination

X-ray diffraction (XRD) is a powerful non-destructive technique for determining the atomic and molecular structure of a crystal. mdpi.com For a compound like this compound, which is expected to be a solid at room temperature, single-crystal XRD can provide the definitive three-dimensional structure. This includes precise bond lengths, bond angles, and information about intermolecular interactions such as hydrogen bonding in the solid state. ethz.ch

The process involves irradiating a single crystal of the compound with X-rays. The resulting diffraction pattern is unique to the crystalline structure. By analyzing the positions and intensities of the diffracted X-ray beams, a three-dimensional model of the electron density within the crystal can be generated, and from this, the arrangement of the atoms can be determined. ucmerced.edu

Powder X-ray diffraction (PXRD) is another XRD technique that can be used to analyze a polycrystalline sample. cgs.gov.cz While it does not provide the same level of detail as single-crystal XRD, it is useful for phase identification, determining crystal purity, and obtaining information about the unit cell parameters of the crystalline material. nist.gov

Detailed, publicly accessible X-ray diffraction data for this compound is not currently available. The generation of such data would require the synthesis of the compound and the growth of high-quality single crystals suitable for XRD analysis.

Table 2: Potential X-ray Diffraction Analysis for this compound

| Technique | Information Obtained | Requirements |

|---|---|---|

| Single-Crystal XRD | Precise 3D molecular structure, bond lengths, bond angles, intermolecular interactions. | High-quality single crystal of the compound. |

| Powder XRD (PXRD) | Crystalline phase identification, assessment of purity, unit cell parameters. | Polycrystalline (powder) sample of the compound. |

Computational Chemistry and Theoretical Investigations of N Cyclohexyl 4 Phenylbutanamide

Quantum Chemical Calculations and Density Functional Theory (DFT) Applications

Quantum chemical calculations, particularly those utilizing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of N-cyclohexyl-4-phenylbutanamide. DFT methods offer a balance between computational cost and accuracy, making them a popular choice for molecules of this size. nih.gov These calculations can predict a variety of molecular attributes, including the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

For this compound, DFT calculations would typically be performed using a functional such as B3LYP or ωB97XD, paired with a suitable basis set (e.g., 6-31G(d,p) or larger) to accurately model its structure and electronics. nih.gov The results of these calculations can reveal the most electron-rich and electron-poor regions of the molecule, which is critical for predicting sites of nucleophilic or electrophilic attack. For instance, the MEP would likely show a negative potential around the carbonyl oxygen of the amide group, indicating its susceptibility to electrophilic interaction, and a positive potential around the amide proton.

The HOMO-LUMO energy gap is another key parameter derived from DFT calculations, providing an indication of the molecule's kinetic stability and chemical reactivity. nih.gov A larger gap suggests higher stability and lower reactivity. In this compound, the electronic nature of the phenyl and cyclohexyl groups would influence this gap. Theoretical studies on similar amide-containing compounds have demonstrated the utility of DFT in predicting spectroscopic properties, such as NMR chemical shifts, which can then be compared to experimental data for validation of the computed structure. nih.govacs.org

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of this compound, arising from several rotatable single bonds, means that it can exist in numerous conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule and to map the potential energy surface (PES) that governs the transitions between them. nih.gov Such studies are vital as the conformation of a molecule can significantly impact its physical properties and biological activity.

Theoretical conformational analysis of this compound would involve systematically rotating the key dihedral angles—specifically around the C-N amide bond, the N-cyclohexyl bond, and the bonds within the 4-phenylbutyl chain—and calculating the relative energy of each resulting geometry using methods like DFT. mdpi.comresearchgate.net The amide bond itself is known to have a significant rotational barrier due to partial double bond character, leading to distinct cis and trans isomers, with the trans conformation being overwhelmingly favored in most open-chain amides. mdpi.com

The results of a PES mapping would reveal the global minimum energy conformation, representing the most populated state of the molecule at equilibrium, as well as other low-energy local minima. nih.gov For this compound, intramolecular interactions, such as steric hindrance between the bulky cyclohexyl and phenyl groups, would play a crucial role in determining the preferred conformers. mdpi.com

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|

| Global Minimum (trans-amide) | 178° | 0.00 | 75.3 |

| Local Minimum 1 | 65° | 1.25 | 12.1 |

| Local Minimum 2 | -70° | 1.40 | 9.8 |

Molecular Dynamics Simulations Relevant to Chemical Stability and Reactivity

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of this compound, providing insights into its structural fluctuations, stability, and interactions with its environment at an atomistic level. nih.gov In an MD simulation, the trajectory of each atom is calculated over time by solving Newton's equations of motion, using a force field (like GAFF or OPLS) to describe the inter- and intramolecular forces. researchgate.net

For this compound, an MD simulation could be used to explore its conformational dynamics in a solvent, such as water or an organic solvent, to see how the molecule behaves in a more realistic environment. nih.gov The simulation would reveal how the flexible 4-phenylbutyl chain and the cyclohexyl ring move and fold over time. This is particularly important for understanding the molecule's average shape and the accessibility of its reactive sites. nih.gov

Furthermore, MD simulations can be used to assess the stability of the amide bond over time under various conditions. rsc.org By monitoring bond lengths, angles, and dihedral angles throughout the simulation, one can identify any potential instabilities or tendencies for conformational change that might precede a chemical reaction. For instance, the stability of the planar trans-amide bond can be confirmed by observing the fluctuations of its dihedral angle around 180 degrees. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Methodologies for Chemical Characteristics

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the structural or physicochemical properties of molecules with their observable characteristics, such as diffusion coefficients, boiling points, or stability. chemrxiv.org For this compound, a QSPR model could be developed to predict a specific property without the need for direct measurement.

The first step in a QSPR study involves calculating a set of molecular descriptors for this compound. These descriptors can be constitutional (e.g., molecular weight, atom counts), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment). chemrxiv.org A dataset of related amide compounds with known experimental values for a property of interest (e.g., thermal stability) would be assembled.

Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical equation is derived that links the calculated descriptors to the experimental property. This model could then be used to predict the stability or diffusion characteristics of this compound. The predictive power of such models is highly dependent on the quality and diversity of the training data. chemrxiv.org

Theoretical Mechanistic Studies of Chemical Reactions

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including the synthesis of this compound. acs.org The most common laboratory synthesis would likely involve the reaction of 4-phenylbutanoyl chloride with cyclohexylamine (B46788) or the direct coupling of 4-phenylbutanoic acid and cyclohexylamine using a coupling agent. libretexts.orgmasterorganicchemistry.com

For example, in the reaction between 4-phenylbutanoyl chloride and cyclohexylamine, a computational study could model the nucleophilic attack of the amine on the acyl chloride's carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent elimination of the chloride leaving group to form the final amide product. vaia.com Such studies can also shed light on the role of solvents or catalysts in the reaction mechanism. acs.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-phenylbutanoyl chloride |

| Cyclohexylamine |

Synthesis and Chemical Transformations of N Cyclohexyl 4 Phenylbutanamide Derivatives and Analogs

Design Principles for N-cyclohexyl-4-phenylbutanamide Analogs

The design of analogs of this compound is a systematic process aimed at probing structure-activity relationships (SAR). This involves making targeted structural modifications to understand their impact on the molecule's biological or chemical properties. Key principles are often borrowed from medicinal chemistry and materials science, focusing on how changes in size, shape, and electronic features affect molecular interactions.

In related inhibitor classes, such as cyclohexylcarbamic acid esters, a primary design consideration is the modulation of steric and electronic features. For instance, introducing various substituents onto the phenyl ring can alter the molecule's binding affinity for a target. Studies on such analogs have shown that even small polar groups can significantly influence inhibitory potency. nih.gov The recognition of the molecule by a biological target is influenced by factors like steric hindrance and the capacity for hydrogen bonding. nih.gov Therefore, a common strategy involves introducing substituents at different positions on the phenyl ring to probe the spatial and electronic requirements of a binding pocket.

Synthetic Strategies for Structural Modifications

The synthesis of this compound analogs involves the separate or combined modification of its three main structural components.

Modifications to the cyclohexyl ring are crucial for exploring how changes in this lipophilic group affect the molecule's properties. Synthetic strategies often begin with substituted cyclohexylamines, which are then coupled with 4-phenylbutyric acid or its derivatives.

Substitution Patterns : The synthesis of analogs with substituted cyclohexyl rings can be achieved by using commercially available or synthetically prepared substituted cyclohexylamines. For example, the synthesis of N-(4-alkylcyclohexyl)-substituted amides has been reported, demonstrating the feasibility of introducing alkyl groups at specific positions on the cyclohexyl ring. nih.gov These substituted cyclohexylamines can be prepared through various methods, including the reduction of corresponding anilines followed by separation of cis and trans isomers.

Hydroxylation : The introduction of hydroxyl groups can provide new points for hydrogen bonding and alter the solubility of the compound. Hydroxylation can be achieved by using hydroxylated cyclohexylamine (B46788) precursors in the standard amide coupling reaction. Alternatively, direct oxidation of the cyclohexyl ring on the this compound molecule represents a potential, though less controlled, pathway to introduce hydroxyl or ketone functionalities.

A general synthetic route is depicted below:

Reaction Scheme: Synthesis of Substituted this compound

Substituted Cyclohexylamine + 4-Phenylbutanoyl Chloride → Substituted this compound

The 4-phenylbutanamide (B72729) portion of the molecule acts as a linker and its modification can significantly impact the molecule's conformation and interaction with its environment.

Chain Length : The length of the alkyl chain connecting the phenyl ring and the amide carbonyl can be varied. This is typically achieved by starting with different phenylalkanoic acids (e.g., phenylacetic acid, 3-phenylpropanoic acid, 5-phenylpentanoic acid) and coupling them with cyclohexylamine.

Branching : Introduction of alkyl branches on the butanamide chain can be accomplished by using appropriately substituted phenylalkanoic acids. For example, synthesizing an analog with a methyl group at the alpha-position to the carbonyl would require 2-methyl-4-phenylbutanoic acid as the starting material.

Functional Group Introduction : Functional groups can be introduced on the phenyl ring. The synthesis of the 4-phenylbutyric acid precursor itself can be achieved by the reaction of benzene (B151609) with butyrolactone in the presence of a Lewis acid like aluminum chloride. escholarship.org By using substituted benzenes (e.g., fluorobenzene, anisole) in this initial Friedel-Crafts-type reaction, one can generate a variety of substituted 4-phenylbutyric acids ready for coupling with cyclohexylamine.

| Modification Type | Starting Acid Example | Resulting Analog Fragment |

| Chain Shortening | 3-Phenylpropanoic acid | N-cyclohexyl-3-phenylpropanamide |

| Chain Lengthening | 5-Phenylpentanoic acid | N-cyclohexyl-5-phenylpentanamide |

| Phenyl Ring Substitution | 4-(4-Fluorophenyl)butyric acid | N-cyclohexyl-4-(4-fluorophenyl)butanamide |

| Chain Branching | 3-Methyl-4-phenylbutanoic acid | N-cyclohexyl-3-methyl-4-phenylbutanamide |

Replacing the cyclohexyl group with other cyclic or aromatic moieties is a common strategy to explore different binding modes and physicochemical properties. The fundamental synthetic reaction remains the amide bond formation between 4-phenylbutyric acid and a diverse range of primary or secondary amines.

Aryl and Heteroaryl Substituents : The synthesis of N-aryl and N-heteroaryl amides can be achieved by coupling 4-phenylbutanoyl chloride with various anilines or heteroaromatic amines. nih.gov Palladium-catalyzed Buchwald-Hartwig amination provides an alternative route for forming the N-aryl bond. nih.gov

Other Cycloalkyl Substituents : Different cycloalkylamines can be used to investigate the effect of ring size and substitution. For instance, analogs such as N-[1-(aminomethyl)cyclobutyl]-4-phenylbutanamide have been documented, indicating that more complex, substituted cycloalkyl groups can be incorporated. researchgate.net

| N-Substituent Class | Example Amine |

| Aryl | Aniline |

| Heteroaryl | 2-Aminopyridine |

| Other Cycloalkyl | Cyclopentylamine |

| Substituted Cycloalkyl | 1-(Aminomethyl)cyclobutane |

Stereochemical Control and Isomer Synthesis (e.g., diastereoselective and enantioselective approaches)

Many of the modifications described can create stereocenters within the molecule. Controlling the stereochemistry is often critical for biological activity.

Diastereoselective Approaches : When using substituted cyclohexylamines that exist as cis/trans isomers (e.g., 4-methylcyclohexylamine), these isomers can often be separated before the amide coupling step, allowing for the synthesis of diastereomerically pure products. Furthermore, stereoselective reduction of substituted cyclohexyl C-N π systems (like imines or oximes) using hydride reagents can provide a route to specific diastereomers of the required amine precursors. researchgate.net

Enantioselective Approaches : To produce enantiomerically pure analogs, one can employ chiral auxiliaries. An achiral amine or carboxylic acid can be temporarily attached to a chiral molecule (the auxiliary), which then directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed. Another approach involves the use of chiral catalysts in reactions that form one of the stereocenters, such as an enantioselective hydrogenation or alkylation. While specific enantioselective syntheses for this compound are not widely reported, the principles are well-established in organic synthesis. For instance, enantioselective cyclization reactions can be used to prepare chiral pyrrolidines, which could serve as precursors for N-heterocyclic analogs.

Investigating Chemical Reactivity and Derivatization Pathways

Post-synthesis derivatization of this compound allows for the generation of further analogs from a common intermediate. The amide bond itself is relatively stable, but the cyclohexyl and phenyl rings offer sites for chemical transformation.

Reduction : The amide functional group can be reduced to an amine. Treatment of this compound with strong reducing agents like lithium aluminum hydride (LiAlH₄) would yield N-cyclohexyl-4-phenylbutan-1-amine, completely removing the carbonyl oxygen. This transformation fundamentally changes the nature of the linker from a neutral amide to a basic amine.

Oxidation : The cyclohexyl ring is susceptible to oxidation, potentially leading to the formation of hydroxylated or ketonic derivatives. Such reactions could be used to introduce polarity to the molecule.

Aromatic Substitution : The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups (e.g., nitro, halogen, acyl groups), provided the reaction conditions are compatible with the amide functionality.

Dehydration : While not directly applicable to the secondary amide of this compound, a related primary amide (e.g., 4-phenylbutanamide) can be dehydrated using reagents like thionyl chloride (SOCl₂) to form a nitrile (4-phenylbutanenitrile).

| Reaction Type | Reagent Example | Product Type |

| Amide Reduction | LiAlH₄ | Secondary Amine |

| Phenyl Ring Nitration | HNO₃/H₂SO₄ | Nitro-substituted Analog |

Advanced Analytical Methodologies for N Cyclohexyl 4 Phenylbutanamide Research

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, indispensable for separating the components of a mixture. For a compound like N-cyclohexyl-4-phenylbutanamide, various chromatographic techniques are employed to ensure its quality and to study its behavior in different matrices.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the purity assessment of non-volatile compounds like this compound. Reverse-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, where a non-polar stationary phase is used with a polar mobile phase. This method allows for the separation of the main compound from its impurities, which may include starting materials, by-products, or degradation products.

The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. The retention of this compound on the column is influenced by the hydrophobicity of its cyclohexyl and phenyl groups. By optimizing the mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, a robust separation can be achieved. sielc.com The use of additives like formic acid or phosphoric acid can improve peak shape and resolution, especially if ionizable impurities are present. sielc.com For quantitative analysis, a UV detector is commonly used, set at a wavelength where the phenyl chromophore exhibits strong absorbance. This liquid chromatography method is often scalable and can be adapted for preparative separation to isolate impurities for further structural elucidation. sielc.com

Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid | | Gradient | 50% B to 95% B over 15 minutes | | Flow Rate | 1.0 mL/min | | Column Temperature | 30 °C | | Detection | UV at 254 nm | | Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) is a premier technique for the analysis of volatile and semi-volatile compounds. rjptonline.org While this compound itself has a relatively high boiling point, GC-MS can be employed to analyze for volatile impurities or related substances that might be present in a sample. These could include residual solvents from synthesis or volatile precursors.

In GC-MS analysis, the sample is vaporized and separated based on boiling point and polarity in a capillary column. rjptonline.org The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique mass spectrum for each compound. This mass spectrum acts as a "chemical fingerprint," allowing for confident identification by comparison to spectral libraries. The combination of retention time from the GC and the mass spectrum from the MS provides a very high degree of specificity. imrpress.com For less volatile compounds like this compound, derivatization techniques may be required to increase their volatility for GC-MS analysis.

Table 2: General GC-MS Parameters for Analysis of Related Volatile Substances

| Parameter | Condition |

|---|---|

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Oven Program | 50 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min |

| Injector Temperature | 280 °C |

| Transfer Line Temp | 290 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-550 amu |

This compound possesses a chiral center, meaning it can exist as two non-superimposable mirror images called enantiomers. Since enantiomers often exhibit different pharmacological activities, their separation and quantification are critical in pharmaceutical research. Supercritical Fluid Chromatography (SFC) has emerged as a leading technique for chiral separations due to its speed, efficiency, and reduced environmental impact compared to normal-phase HPLC. afmps.bechromatographyonline.com

SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. researchgate.net The separation of enantiomers is achieved using a chiral stationary phase (CSP), with polysaccharide-based columns being particularly effective. nih.gov A generic screening approach is often employed, testing a small set of complementary CSPs with different organic modifiers (e.g., methanol, ethanol) to find the optimal separation conditions. nih.gov The high flow rates and low viscosity of the supercritical mobile phase allow for very fast and efficient separations. afmps.be Hyphenation with mass spectrometry (SFC-MS) is straightforward and provides sensitive detection, making it ideal for bioanalysis. nih.gov

Table 3: Typical Chiral SFC Screening Conditions for this compound

| Parameter | Condition |

|---|---|

| Columns (Screen) | Chiralpak AD, AS, OD, OJ (or similar polysaccharide-based CSPs) |

| Mobile Phase | Supercritical CO₂ with an organic modifier (e.g., Methanol or Ethanol) |

| Modifier Gradient | Isocratic screening at 5%, 15%, and 30% modifier |

| Flow Rate | 3-4 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 40 °C |

| Detection | UV-Vis and/or Mass Spectrometry (MS) |

Electrochemical Analytical Methods for Chemical Characterization and Detection

Electrochemical methods offer a complementary approach for the analysis of electroactive compounds. These techniques measure the current or potential changes resulting from redox reactions (oxidation or reduction) of an analyte at an electrode surface. nih.gov For this compound, electrochemical analysis could potentially be used to study its redox behavior and for quantitative detection.

Techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) can provide information on the oxidation and reduction potentials of a molecule. electrochemsci.org The amide functional group and the phenyl ring in this compound could potentially be electrochemically active under certain conditions. For instance, the oxidation of the secondary amine within the amide linkage or the phenyl group could be investigated. The resulting voltammograms can yield data on reaction mechanisms and kinetics. Furthermore, by developing modified electrodes, it may be possible to create sensitive electrochemical sensors for the detection of this compound in various samples. nih.gov The relationship between the electrochemical properties, such as redox potentials, and the compound's biological activity can also be an area of investigation. electrochemsci.org

Table 4: Hypothetical Voltammetric Setup for this compound Analysis

| Parameter | Condition |

|---|---|

| Technique | Cyclic Voltammetry (CV) or Differential Pulse Voltammetry (DPV) |

| Working Electrode | Glassy Carbon Electrode (GCE) |

| Reference Electrode | Ag/AgCl |

| Counter Electrode | Platinum wire |

| Supporting Electrolyte | 0.1 M Tetrabutylammonium perchlorate (B79767) in Acetonitrile |

| Analyte Concentration | 1 mM |

| Potential Range | -2.0 V to +2.0 V (vs. Ag/AgCl) |

| Scan Rate (CV) | 100 mV/s |

Role and Impact of N Cyclohexyl 4 Phenylbutanamide in Broader Chemical Contexts

As a Model Compound for Fundamental Amide Chemistry Research

Currently, there is a lack of specific studies in the available scientific literature that explicitly designate N-cyclohexyl-4-phenylbutanamide as a model compound for fundamental amide chemistry research. While amides as a functional group are central to countless studies in organic chemistry, research focusing on the specific structural and reactivity parameters of this compound as a representative model is not prominently documented.

Contribution to the Development of Novel Organic Reactions and Reagents

The synthesis of this compound has been reported as part of broader research into the development of new synthetic methodologies. One notable instance involves its formation in what appears to be a multi-component reaction framework.

Research Findings:

In a doctoral thesis focused on the development of novel synthetic pathways, this compound was synthesized from an ammonium (B1175870) nitrate (B79036) salt, an aldehyde, and an isocyanide. google.com The reaction, which yielded the target amide as a yellow oil, is indicative of the compound's role as a product in the exploration of new reaction cascades.

The specific details of the synthesis are outlined below:

| Starting Materials | Product | Yield | Purification Method |

| Ammonium nitrate salt, Aldehyde, Isocyanide | This compound | 43% | Column Chromatography |

| Data sourced from a 2018 doctoral thesis. google.com |

This synthetic route highlights the utility of this compound as a benchmark product for assessing the efficiency and scope of new organic reactions. Its formation demonstrates the successful coupling of multiple components in a single operation, a key goal in modern synthetic chemistry aimed at increasing efficiency and reducing waste.

Q & A

Q. What are the recommended synthetic routes for N-cyclohexyl-4-phenylbutanamide, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via amide coupling reactions between 4-phenylbutanoic acid and cyclohexylamine. Optimize efficiency by:

- Using coupling agents like EDCI/HOBt to activate the carboxylic acid .

- Employing polar aprotic solvents (e.g., DMF or THF) to enhance reaction kinetics.

- Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC to identify intermediate byproducts .

- Purifying via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. How should researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer : Use a multi-technique approach:

- Spectroscopy :

- ¹H/¹³C NMR to confirm amide bond formation and cyclohexyl/phenyl substituents .

- FT-IR to validate C=O stretching (amide I band at ~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

- Crystallography : Single-crystal X-ray diffraction for absolute stereochemical confirmation (see analogous sulfonamide structures in ).

- Physicochemical Data :

| Property | Method/Source | Value/Description |

|---|---|---|

| Molecular Weight | PubChem | 273.39 g/mol |

| Solubility | NIST | Low in water; high in DMSO |

| Melting Point | Analogous amides | ~120–125°C (estimated) |

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for this compound’s reactivity?

- Methodological Answer : Address discrepancies using:

- Constraint-based random simulation : Test computational models against synthetic outcomes by iteratively adjusting reaction parameters (e.g., solvent polarity, temperature) .

- Cross-validation : Compare DFT-calculated reaction pathways (e.g., amide bond stability) with experimental kinetic studies (e.g., hydrolysis rates under acidic/basic conditions) .

- Error analysis : Quantify deviations in predicted vs. observed NMR shifts using root-mean-square deviation (RMSD) metrics .

Q. How can researchers design in vitro assays to evaluate the pharmacological potential of this compound?

- Methodological Answer : Focus on target-specific assays :

- Enzyme inhibition : Screen against serine hydrolases or proteases using fluorogenic substrates (e.g., AMC-labeled peptides) .

- Cellular uptake : Measure intracellular concentrations via LC-MS/MS after treating cell lines (e.g., HEK-293) with the compound .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7) to assess IC₅₀ values, with BHA or DPPH as positive controls for oxidative stress .

Q. What methodologies are suitable for analyzing structure-activity relationships (SAR) of this compound analogs?

- Methodological Answer : Develop SAR through:

- Analog synthesis : Modify the phenyl ring (e.g., introduce electron-withdrawing groups) or replace the cyclohexyl moiety with bicyclic systems .

- Bioactivity profiling : Compare IC₅₀ values across analogs in enzyme inhibition assays (see for similar benzamide studies).

- Computational docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., COX-2) and correlate with experimental data .

Data Contradiction and Validation

Q. How should researchers address conflicting reports on the stability of this compound under varying pH conditions?

- Methodological Answer : Conduct accelerated stability studies :

- Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours.

- Analyze degradation products via HPLC-MS and compare with PubChem fragmentation patterns .

- Reconcile discrepancies by repeating experiments under controlled humidity and oxygen levels .

Ethical and Safety Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.